molecular formula C11H17N3O5 B1595333 Isopilocarpine nitrate CAS No. 5984-94-1

Isopilocarpine nitrate

Cat. No. B1595333
CAS RN: 5984-94-1
M. Wt: 271.27 g/mol
InChI Key: PRZXEPJJHQYOGF-KXNXZCPBSA-N
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Description

Isopilocarpine nitrate is a compound with the empirical formula C11H17N3O5 . It is related to pilocarpine, a miotic and a direct-acting parasympathomimetic agent . Pilocarpine is used for the reduction of elevated intraocular pressure (IOP) in patients with primary open-angle glaucoma .


Synthesis Analysis

The synthesis of pilocarpine, a compound closely related to isopilocarpine, has been reported . The starting material is commercially available 2-acetylbutyrolactone, which is converted to homopilopic aldehyde . The reaction condition and strategy of the synthesis are such that no epimerization at the potential C3 is allowed to form its diastereoisomer isopilocarpine .


Molecular Structure Analysis

The molecular weight of Isopilocarpine nitrate is 271.27 . The empirical formula (Hill Notation) is C11H17N3O5 .


Chemical Reactions Analysis

Pilocarpine, a compound related to isopilocarpine, can undergo various reactions. For example, it can regenerate and isomerize to isopilocarpine and form imidazole derivatives, isopilopic, homoisopilopic, and tricarboxylic acids .


Physical And Chemical Properties Analysis

Isopilocarpine nitrate has a molecular weight of 271.27 . The empirical formula (Hill Notation) is C11H17N3O5 .

Scientific Research Applications

Stability in Ophthalmic Solutions

Isopilocarpine nitrate is used in ophthalmic solutions, and its stability is crucial for effectiveness. Kreienbaum and Page (1986) studied the stability of pilocarpine nitrate in ophthalmic solutions across US hospitals. They found that all samples of pilocarpine nitrate met the United States Pharmacopeia (USP) requirements, although pilocarpine salts in these solutions decompose into isopilocarpine under various storage conditions (Kreienbaum & Page, 1986).

Analytical Methods for Isopilocarpine

Capillary zone electrophoresis, as described by Baeyens et al. (1993), is used for the separation of pilocarpine from isopilocarpine. This method is applied to analyze commercial ophthalmic pilocarpine solutions, showcasing the importance of accurately measuring isopilocarpine levels (Baeyens et al., 1993).

Synthesis Research

The synthesis of (+)-pilocarpine (as its nitrate salt) has been a significant focus in research. Davies et al. (2009) achieved the total synthesis of (+)-pilocarpine in nine steps, starting from a specific diol. Their method showed that pilocarpine and isopilocarpine can be separated by recrystallization, underlining the importance of understanding isopilocarpine's role in synthesis processes (Davies et al., 2009).

Ocular Drug Delivery

Miller and Donovan (1982) investigated the use of poloxamer 407 gel for ophthalmic drug delivery of pilocarpine nitrate. Their study highlighted the enhanced activity of pilocarpine when formulated with this gel, suggesting potential applications for isopilocarpine in improving ocular drug formulations (Miller & Donovan, 1982).

Stability Indicating Assays

Wong et al. (1991) developed a stability-indicating HPLC assay for analyzing pilocarpine nitrate in reservoirs used in cystic fibrosis indicator systems. This method can selectively detect pilocarpine and its degradants, including isopilocarpine, showcasing the importance of analytical methods in monitoring the stability of pharmaceutical preparations containing isopilocarpine (Wong et al., 1991).

Binding Affinity Studies

Research by Drake, O'Donnell, and Polansky (1986) on muscarinic cholinergic receptors found that isopilocarpine has a binding affinity approximately one-tenth that of pilocarpine. This study is crucial for understanding the pharmacological effects of isopilocarpine in relation to pilocarpine (Drake, O'Donnell, & Polansky, 1986).

Safety And Hazards

Isopilocarpine nitrate may cause eye and skin irritation, respiratory and digestive tract irritation, and methemoglobinemia . It is advised to avoid contamination of the solution or gel container . In case of contact with eyes or skin, rinse with plenty of water and seek medical attention .

Future Directions

Pilocarpine, a compound related to isopilocarpine, has been used in the treatment of dry mouth and various ophthalmic conditions, including elevated intraocular pressure and glaucoma . It has also been used in the induction of miosis before goniotomy or trabeculotomy . Future research may explore further uses of isopilocarpine nitrate and related compounds in medical treatments.

properties

IUPAC Name

(3R,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.HNO3/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;2-1(3)4/h5,7-8,10H,3-4,6H2,1-2H3;(H,2,3,4)/t8-,10+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZXEPJJHQYOGF-KXNXZCPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(COC1=O)CC2=CN=CN2C.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H](COC1=O)CC2=CN=CN2C.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopilocarpine nitrate

CAS RN

5984-94-1
Record name Isopilocarpine, nitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5984-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopilocarpine nitrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name β-pilocarpine nitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.273
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Record name ISOPILOCARPINE NITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28Y02I9K4P
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
DL Dunnx, BS Scott, ED Dorsey - Journal of Pharmaceutical Sciences, 1981 - Elsevier
… an isopilocarpine nitrate … isopilocarpine nitrate/ml. 2. Isopilocarpine standard curve-five samples were prepared over the concentration range of 0.037-0.184 mg of isopilocarpine nitrate/…
Number of citations: 34 www.sciencedirect.com
W Baeyens, G Weiss, G Van Der Weken… - … of Chromatography A, 1993 - Elsevier
… Apart from the hydrolysed solutions of pilocarpine nitrate and of isopilocarpine nitrate, similar hydrolysis was performed on the pilocarpine hydrochloride salt, providing, as expected, …
Number of citations: 26 www.sciencedirect.com
HAD Jowett - Journal of the Chemical Society, Transactions, 1905 - pubs.rsc.org
… It was therefore pure isopilocarpine nitrate. From the mother liquors, two crops of crystals … It was therefore absolutely proved that pure isopilocarpine nitrate, like pilocarpine nitrate, is …
Number of citations: 12 pubs.rsc.org
A Gomez-Gomar, M Gonzalez-Aubert… - … of pharmaceutical and …, 1989 - Elsevier
… would be a minor peak, its response was tested with solutions that simultaneously contained 800 p,g ml-’ of pilocarpine hydrochloride and a range of isopilocarpine nitrate between 4-…
Number of citations: 21 www.sciencedirect.com
HAD Jowett - Journal of the Chemical Society, Transactions, 1900 - pubs.rsc.org
… Four grams of isopilocarpine nitrate were treated with 50 grams of soda-lime as previously described (Zoc. cit., 494), and the ammonium salt separated from the hydrochlorides soluble …
Number of citations: 3 pubs.rsc.org
AN Dey - Journal of the Chemical Society (Resumed), 1937 - pubs.rsc.org
STARTING with ethyl ethylsuccinate and ethyl formate, Tschitschibabin and Preobrashenski (Bey., 1930, 63,460) synthesised r-pilopic (P-ethylparaconic) and r-isopilopic acids; they …
Number of citations: 19 pubs.rsc.org
BS Scott, DL Dunn, ED Dorsey - Journal of Pharmaceutical Sciences, 1981 - Elsevier
… Optical Rotation Measurements-Stock solutions of pilocarpine hydrochloride and isopilocarpine nitrate were prepared in 0.1 M HCl. From these stock solutions, a series of solutions was …
Number of citations: 12 www.sciencedirect.com
T Urbáanyi, A Piedmont, E Willis, G Manning - Journal of Pharmaceutical …, 1976 - Elsevier
… Standard Preparation-USP pilocarpine nitrate reference standard and isopilocarpine nitrate (reagent grade) were accurately weighed into separate volumetric flasks and then dissolved …
Number of citations: 36 www.sciencedirect.com
S YOSHIOKA, Y ASO, T SHIBAZAKI… - Chemical and …, 1986 - jstage.jst.go.jp
… hydrochloride and isopilocarpine nitrate were obtained from … Figure 2 shows the calibration curve for isopilocarpine nitrate … Pilocarpine hydrochloride and isopilocarpine nitrate were …
Number of citations: 13 www.jstage.jst.go.jp
M Pfefferx, DR Van Harken - Journal of Pharmaceutical Sciences, 1981 - Elsevier
… Since the nitrate ion absorbs at this wavelength, an injection of isopilocarpine nitrate solution gave … This peak can be avoided, if desired, by first passing the isopilocarpine nitrate sample …
Number of citations: 14 www.sciencedirect.com

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